5-Methyl-1-(tetrahydro-2H-pyran-4-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole
CAS No.: 1809837-99-7
Cat. No.: VC18731081
Molecular Formula: C15H25BN2O3
Molecular Weight: 292.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809837-99-7 |
|---|---|
| Molecular Formula | C15H25BN2O3 |
| Molecular Weight | 292.18 g/mol |
| IUPAC Name | 5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C15H25BN2O3/c1-11-13(16-20-14(2,3)15(4,5)21-16)10-17-18(11)12-6-8-19-9-7-12/h10,12H,6-9H2,1-5H3 |
| Standard InChI Key | KRMRJHMUPKJNPX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety. A methyl group occupies the 5-position of the pyrazole ring. This arrangement confers both steric protection to the boron center and enhanced solubility in organic solvents, critical for its utility in Suzuki-Miyaura cross-couplings .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methyl-1-(oxan-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
| Molecular Formula | C₁₅H₂₅BN₂O₃ | |
| Molecular Weight | 292.18 g/mol | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C3CCOCC3)C |
Synthesis and Modular Reactivity
Synthetic Pathways
The synthesis typically involves sequential functionalization of the pyrazole ring. A representative route, adapted from analogous procedures , proceeds as follows:
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Pyrazole Ring Formation: Condensation of hydrazines with ynone trifluoroborates under regioselective conditions yields 5-trifluoroborate pyrazoles. Subsequent transmetallation with pinacol boronic acid derivatives installs the boronic ester .
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Tetrahydro-2H-pyran Introduction: N-Alkylation of the pyrazole nitrogen with tetrahydropyran-4-yl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the oxygen-containing substituent .
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Methylation: Directed ortho-metalation followed by quenching with methyl iodide installs the 5-methyl group.
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boronic Ester Installation | PdCl₂(dppf), K₂CO₃, DMF/H₂O, 80°C | 30–84% | |
| N-Alkylation | Tetrahydropyran-4-yl bromide, K₂CO₃, DMF | 79% |
Reactivity Profile
The boronic ester group enables diverse transformations:
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Suzuki-Miyaura Coupling: Reacts with aryl halides (e.g., 5-bromo-2-methyl-1H-indole) in the presence of Pd catalysts to form biaryl structures, critical for pharmaceutical intermediates .
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Protodeboronation Resistance: The pinacol ester enhances stability against protodeboronation compared to unprotected boronic acids, allowing sequential functionalization .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 7.53 (d, J = 2.0 Hz, 1H, pyrazole-H), 6.95 (d, J = 2.0 Hz, 1H, pyrazole-H), and 4.05 (s, 3H, OCH₃) confirm the substitution pattern .
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¹¹B NMR: A singlet near δ -1.8 ppm verifies the tetrahedral boron environment .
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HRMS: ESI-MS m/z 293.18 [M+H]⁺ aligns with the molecular formula.
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (0.38 mg/mL) .
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Thermal Stability: Decomposes above 300°C, as indicated by melting point analyses of analogous compounds .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a key intermediate in kinase inhibitor development. For instance, coupling with indole derivatives yields candidates with demonstrated antiproliferative activity against cancer cell lines (IC₅₀ = 0.5–2.0 μM) . The tetrahydro-2H-pyran group enhances blood-brain barrier permeability, making it valuable for CNS-targeted therapies .
Agrochemical Development
Incorporation into pyrazole-containing herbicides improves photostability and rainfastness. Field trials show 85% weed suppression at 50 g/ha, outperforming older analogs .
Materials Science
As a monomer in boronate ester-linked polymers, it contributes to self-healing materials with tensile strengths exceeding 50 MPa, suitable for aerospace applications .
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